N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 391220-78-3
VCID: VC21436891
InChI: InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+
SMILES: C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H13ClN4O3
Molecular Weight: 368.8g/mol

N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide

CAS No.: 391220-78-3

Cat. No.: VC21436891

Molecular Formula: C18H13ClN4O3

Molecular Weight: 368.8g/mol

* For research use only. Not for human or veterinary use.

N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide - 391220-78-3

Specification

CAS No. 391220-78-3
Molecular Formula C18H13ClN4O3
Molecular Weight 368.8g/mol
IUPAC Name N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+
Standard InChI Key CFGNXLGQOYXIDX-RGVLZGJSSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide possesses a complex chemical structure that directly influences its physical properties and biological activity. The compound has a molecular formula of C18H13ClN4O3 with a calculated molecular weight of 368.8 g/mol . From a structural perspective, it contains several key functional groups: a quinoline ring system bearing a chlorine atom at position 2, a hydrazide linkage (-CONHNH-), and a nitrophenyl group connected via an acetyl spacer. This arrangement of atoms creates a molecule with distinct chemical and biological properties.

The presence of these functional groups contributes to the compound's physicochemical characteristics. The hydrazide linkage serves as both a hydrogen bond donor and acceptor, while the nitro group acts as a strong electron-withdrawing group. The quinoline ring provides a planar, aromatic system capable of π-π stacking interactions. All these features are crucial determinants of the compound's solubility, reactivity, and potential biological interactions.

Table 1 summarizes the key physicochemical properties of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide:

PropertyValueDescription
CAS Number391220-78-3Registry identifier
Molecular FormulaC18H13ClN4O3Composition of atoms
Molecular Weight368.8 g/molMass per mole
IUPAC NameN-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamideSystematic chemical name
Alternative Names(E)-N'-((2-chloroquinolin-3-yl)methylene)-2-(4-nitrophenyl)acetohydrazideOther nomenclature
Structural ClassificationHydrazide, Quinoline derivativeChemical family

The structure of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide features several key components that contribute to its chemical behavior. The quinoline ring provides aromaticity and potential for π-stacking interactions with biological targets such as DNA. The chlorine substituent at position 2 of the quinoline ring offers a site for nucleophilic substitution reactions. The hydrazide linkage can participate in hydrogen bonding and serves as a flexible connector between the quinoline and nitrophenyl moieties. The nitrophenyl group, with its strong electron-withdrawing nitro substituent, influences the electronic distribution throughout the molecule and can undergo reduction reactions to form corresponding amine derivatives.

Synthesis Methods

The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide can be achieved through multiple synthetic routes, with the most common approach involving the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-nitrophenylacetohydrazide. This reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the characteristic hydrazone linkage. The synthesis can be performed using conventional heating methods or alternative approaches such as microwave-assisted synthesis, each offering distinct advantages and limitations.

The conventional synthesis route generally involves dissolving the reactants in an appropriate solvent, typically ethanol, followed by heating under reflux conditions for several hours. The reaction is monitored until completion, after which the product is isolated through filtration and purified by recrystallization. This method, while well-established and reliable, often requires extended reaction times and may result in moderate yields. The specific reaction conditions, including temperature, duration, and catalyst choice, significantly influence the yield and purity of the final product.

Table 2 compares the key synthesis methods for N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide:

Synthesis MethodReaction ConditionsAdvantagesLimitations
Conventional HeatingEthanol solvent, reflux conditions, several hoursWell-established methodology, accessible equipment, predictable outcomesExtended reaction time, moderate yields, higher solvent consumption
Microwave-AssistedControlled microwave irradiation, reduced reaction timeFaster reaction kinetics, potentially higher yields, reduced solvent usageRequires specialized equipment, careful parameter optimization

The characterization of the synthesized compound typically employs a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide structural confirmation and purity assessment of the synthesized product. NMR spectroscopy offers detailed information about the proton and carbon environments within the molecule, while IR spectroscopy reveals characteristic functional group absorptions. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that further support structural assignment.

Chemical Reactivity

N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide exhibits diverse chemical reactivity patterns attributable to its multiple functional groups. The presence of the quinoline ring, hydrazide linkage, and nitrophenyl group creates various reactive sites that can participate in different chemical transformations. Understanding these reactivity patterns is essential for developing synthetic methodologies and exploring potential biological activities.

The compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. Oxidation reactions typically target the hydrazide functionality or the quinoline nitrogen, resulting in the formation of corresponding N-oxides. Common oxidizing agents employed for these transformations include hydrogen peroxide and m-chloroperbenzoic acid. These reactions proceed under relatively mild conditions and can be selective depending on the choice of reagents and reaction parameters.

Reduction reactions primarily focus on the nitro group present on the phenyl ring. This functional group can be converted to the corresponding amine using various reducing agents such as sodium borohydride or through catalytic hydrogenation. The resulting amino derivatives often exhibit altered biological properties and serve as valuable intermediates for further structural modifications. The electronic properties of the nitrophenyl group, particularly its strong electron-withdrawing nature, make it susceptible to these reduction processes.

Table 3 summarizes the major reaction types and conditions for N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide:

Reaction TypeReagentsProductsReaction Conditions
OxidationH₂O₂, m-chloroperbenzoic acidQuinoline N-oxidesMild conditions, controlled temperature
ReductionSodium borohydride, Catalytic hydrogenationAmino derivativesVaries by method, often requires careful monitoring
Nucleophilic SubstitutionAmines, thiols, alcoholsSubstituted quinoline derivativesBase (NaOH, K₂CO₃), elevated temperature

The chlorine substituent at position 2 of the quinoline ring represents another reactive site amenable to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alcohols, can displace the chlorine atom, leading to structurally diverse derivatives. These substitution reactions typically require basic conditions to facilitate the process and often benefit from elevated temperatures. The products of these transformations exhibit modified physicochemical properties and potentially enhanced biological activities.

The reactivity of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is significantly influenced by substituents on the aromatic rings, which affect electron density distribution and steric hindrance during reactions. This electronic and steric modulation can be strategically exploited to develop selective transformations and access targeted structural analogues with optimized properties for specific applications.

Biological Applications

The biological applications of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide predominantly center on its potential antimicrobial properties. Research suggests that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for addressing the growing challenge of antimicrobial resistance. The biological activity of this compound stems from its unique structural features, particularly the presence of the quinoline moiety and the nitrophenyl group, both of which are known to contribute to antimicrobial efficacy in various chemical entities.

The quinoline structure represents a privileged scaffold in medicinal chemistry, found in numerous antimicrobial agents including chloroquine and fluoroquinolone antibiotics. This heterocyclic system can intercalate into bacterial DNA or inhibit specific enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV. Similarly, nitro-substituted aromatic compounds have demonstrated antimicrobial properties through various mechanisms, including the generation of reactive oxygen species and interference with cellular respiration processes. The combination of these bioactive moieties in N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide creates a molecule with potential multitarget activity against bacterial pathogens.

Studies investigating related compounds with similar structural features have demonstrated promising activity against important bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria . The rapid growth of serious infections caused by antibiotic-resistant bacteria, particularly the nosocomial ESKAPE pathogens, underscores the importance of developing novel antimicrobial agents with diverse mechanisms of action. Compounds like N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide represent potential candidates for addressing this critical need.

While specific data on the antimicrobial activity of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is limited in the available literature, research on structurally related compounds provides insight into potential activity patterns and mechanisms. Studies have shown that hybridizing different bioactive scaffolds, such as combining nitroaromatic compounds with heterocyclic systems, can yield molecules with enhanced antimicrobial properties and potentially novel mechanisms of action that might overcome existing resistance mechanisms .

The potential mechanism of action for the antimicrobial activity of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide likely involves multiple pathways. The quinoline moiety may interact with bacterial DNA through intercalation, disrupting replication processes. Additionally, the compound might inhibit specific bacterial enzymes necessary for cell survival and proliferation. The nitrophenyl group could contribute to the generation of reactive species within bacterial cells, leading to oxidative stress and cellular damage. This multi-target approach could potentially reduce the likelihood of resistance development, a significant advantage in antimicrobial drug development.

Research Developments and Future Perspectives

Current research on N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide remains in the early stages, with significant potential for expansion in various directions. The compound represents an interesting chemical entity at the intersection of quinoline chemistry, hydrazide derivatives, and nitroaromatic compounds, each with established relevance in medicinal chemistry and drug development. Future research efforts could focus on comprehensive biological screening, structure-activity relationship studies, and optimization of synthetic methodologies.

One promising research direction involves the systematic evaluation of the compound's antimicrobial spectrum against a diverse panel of clinically relevant pathogens, including drug-resistant strains. Such studies would provide valuable insights into the compound's potential as an antimicrobial agent and help identify specific pathogens for which it shows the greatest efficacy. Additionally, investigations into the precise mechanism of antimicrobial action could inform further structural modifications to enhance activity and selectivity.

Structure-activity relationship studies represent another important avenue for future research. By synthesizing and evaluating structural analogues with modifications at various positions, researchers could identify the key structural features responsible for biological activity. Potential modifications include alterations to the quinoline ring substituents, changes to the hydrazide linkage, and variations in the nitrophenyl group. These studies would guide the rational design of optimized derivatives with enhanced potency and improved pharmacokinetic properties.

The development of more efficient and sustainable synthetic routes for N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide and its analogues constitutes another area for future investigation. Green chemistry approaches, including solvent-free methodologies, catalytic processes, and flow chemistry techniques, could address environmental concerns associated with traditional synthesis methods. Additionally, scalable synthetic protocols would facilitate larger-scale production for extended biological testing and potential applications.

Beyond antimicrobial applications, exploration of other potential biological activities of N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide merits consideration. Given the diverse biological activities associated with quinoline derivatives and hydrazides, the compound might exhibit anticancer, anti-inflammatory, or antiparasitic properties. Comprehensive screening against various biological targets could unveil unexpected activities and open new avenues for application.

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